N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
The compound “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a chemical substance that has garnered the attention of researchers in various fields due to its unique properties1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of a similar compound, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide, is C10H19NO4S21. However, the exact molecular structure of the compound you asked about is not available.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources.Scientific Research Applications
Environmental Degradation and Antibiotic Resistance
One significant application involves the study of environmental degradation pathways for sulfonamide antibiotics. Sulfonamides, due to their persistence in the environment, pose risks related to antibiotic resistance propagation. Research has uncovered unusual degradation pathways initiated by ipso-hydroxylation, leading to the fragmentation of sulfonamides, including the release of sulfite and other compounds. This pathway suggests a microbial strategy to eliminate sulfonamide antibiotics from the environment, highlighting the compound's relevance in studying environmental biodegradation processes and combating antibiotic resistance (Ricken et al., 2013).
Catalytic Reactions and Hydrodesulfurization
Another area of application is in the field of catalysis, particularly in hydrodesulfurization (HDS) processes. Studies have explored the HDS of oxidized sulfur compounds in various thiophene derivatives, focusing on reactions facilitated by sulfided catalysts. These reactions are crucial for removing sulfur from fossil fuels, where the subject compound's structural analogs serve as substrates or intermediates, aiding in understanding and improving HDS processes (Geneste et al., 1980).
Pharmaceutical Research and Enzyme Inhibition
In pharmaceutical research, the compound's analogs have been synthesized and evaluated for their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. These studies contribute to the development of new therapeutic agents for treating diseases like diabetes and Alzheimer's by understanding the structure-activity relationships of sulfonamide derivatives (Abbasi et al., 2019).
Antimicrobial and Antiviral Research
Additionally, research on sulfonamide derivatives, including structures similar to N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, has shown potential in antimicrobial and antiviral applications. Synthesis and evaluation of these derivatives have led to discoveries of compounds with significant activities against various pathogens, contributing to the development of new antimicrobial and antiviral agents (Chen et al., 2010).
Safety And Hazards
Future Directions
While the compound has attracted interest in various fields, the specific future directions for research or applications are not specified in the available resources1.
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c17-5-7-21-15(4-8-22-11-15)10-16-23(18,19)13-1-2-14-12(9-13)3-6-20-14/h1-2,9,16-17H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNXKMPRIQMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide |
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